Salicylic
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Overview
Description
Salicylic acid, also known as ortho-hydroxybenzoic acid, is a colorless, crystalline organic acid with the chemical formula C₇H₆O₃. It is a type of phenolic acid and a beta-hydroxy acid. This compound acid is widely known for its role in the synthesis of acetylthis compound acid (aspirin) and its use in various pharmaceutical and cosmetic products. It naturally occurs in small amounts in many plants, particularly in the bark of willow trees (Salix species), from which it derives its name .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicylic acid can be synthesized through several methods. One of the most common synthetic routes is the Kolbe-Schmitt reaction, which involves the carboxylation of phenol. The process can be summarized as follows:
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Formation of Sodium Phenoxide: : Phenol is treated with sodium hydroxide to form sodium phenoxide. [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]
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Carboxylation: : Sodium phenoxide is then treated with carbon dioxide under high pressure and temperature to form sodium salicylate. [ \text{C}_6\text{H}_5\text{ONa} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} ]
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Acidification: : Sodium salicylate is acidified with hydrochloric acid to precipitate this compound acid. [ \text{C}_6\text{H}_4(\text{OH})\text{COONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the Kolbe-Schmitt reaction is the primary method used for the large-scale production of this compound acid. The process involves the same steps as described above but is carried out in specialized reactors designed to handle high pressures and temperatures efficiently .
Chemical Reactions Analysis
Types of Reactions
Salicylic acid undergoes various chemical reactions, including:
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Esterification: : this compound acid reacts with alcohols in the presence of an acid catalyst to form esters. For example, reacting with methanol forms methyl salicylate. [ \text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COOCH}_3 + \text{H}_2\text{O} ]
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Acetylation: : this compound acid reacts with acetic anhydride to form acetylthis compound acid (aspirin). [ \text{C}_6\text{H}_4(\text{OH})\text{COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OCOCH}_3)\text{COOH} + \text{CH}_3\text{COOH} ]
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Neutralization: : this compound acid reacts with bases to form salts, known as salicylates. [ \text{C}_6\text{H}_4(\text{OH})\text{COOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COONa} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Acetylation: Acetic anhydride and a catalytic amount of sulfuric acid are used.
Neutralization: Bases such as sodium hydroxide or potassium hydroxide are used.
Major Products
Methyl Salicylate: Used as a flavoring agent and in topical analgesics.
Acetylthis compound Acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Salicylates: Used in various pharmaceutical and cosmetic formulations
Scientific Research Applications
Salicylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and fragrances.
Biology: Functions as a plant hormone involved in plant defense mechanisms and growth regulation.
Medicine: Used in the treatment of skin conditions such as acne, psoriasis, and warts due to its keratolytic and anti-inflammatory properties.
Industry: Used in the production of preservatives, antiseptics, and as a component in the manufacture of rubber and other industrial products .
Mechanism of Action
Salicylic acid exerts its effects through several mechanisms:
Keratolytic Action: It softens and dissolves the keratin in the outer layer of the skin, promoting exfoliation and the removal of dead skin cells.
Anti-inflammatory Action: It inhibits the enzyme cyclooxygenase, reducing the production of pro-inflammatory prostaglandins.
Antimicrobial Action: It has bacteriostatic and fungicidal properties, helping to prevent and treat infections.
Comparison with Similar Compounds
Salicylic acid is often compared with other similar compounds, including:
Acetylthis compound Acid (Aspirin): While both have anti-inflammatory properties, acetylthis compound acid is more commonly used as an analgesic and antipyretic.
Methyl Salicylate: Used primarily as a flavoring agent and in topical pain relief products.
Benzoyl Peroxide: An alternative for acne treatment with stronger antibacterial properties but can be more irritating to the skin.
Azelaic Acid: Another alternative for acne treatment with antimicrobial and anti-inflammatory properties
This compound acid’s unique combination of keratolytic, anti-inflammatory, and antimicrobial properties makes it a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C14H12MgO6+2 |
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Molecular Weight |
300.55 g/mol |
IUPAC Name |
magnesium;2-hydroxybenzoic acid |
InChI |
InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2 |
InChI Key |
MQHWFIOJQSCFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mg+2] |
Origin of Product |
United States |
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